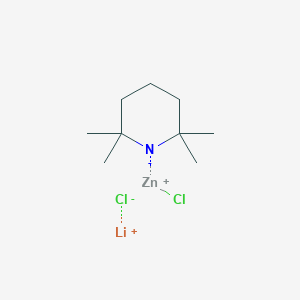
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride
Overview
Description
2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex solution, 1.0 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is known for its strong reducing properties and high solubility in organic solvents, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex involves the reaction of zinc with 2,2,6,6-tetramethylpiperidine hydride or iodide to form the corresponding piperidinylzinc salt. This intermediate is then reacted with lithium chloride to yield the desired complex . The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors and controlled environments to ensure the purity and yield of the product. The process involves precise temperature control and continuous monitoring to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex undergoes various types of reactions, including:
Reduction: It acts as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions with organic halides.
Common Reagents and Conditions
Common reagents used with this compound include organic halides and other electrophiles. The reactions are typically carried out in tetrahydrofuran (THF) as the solvent, under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are organozinc compounds, which can be further utilized in various synthetic applications .
Scientific Research Applications
2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex is used in a wide range of scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through its strong reducing properties. It donates electrons to electrophiles, facilitating various chemical transformations. The molecular targets include organic halides and other electrophilic species, which undergo reduction or substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex
- 2,2,6,6-Tetramethylpiperidinylzinc chloride lithium chloride complex solution, 0.5 M in THF
Uniqueness
Compared to similar compounds, lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride, offers higher solubility and stronger reducing properties, making it more effective in certain synthetic applications .
Properties
IUPAC Name |
lithium;chlorozinc(1+);2,2,6,6-tetramethylpiperidin-1-ide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.2ClH.Li.Zn/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHSDUAQKXCAF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Cl-].Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2LiNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145881-09-9 | |
| Record name | Zinc chloro 2,2,6,6-tetramethylpiperidide lithium chloride complex (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)






![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)




